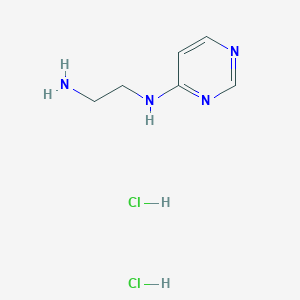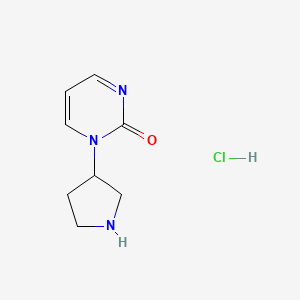
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide (ETPC) is a novel organic compound that has recently been discovered and studied for its potential applications in organic synthesis, medicinal chemistry and drug development. ETPC is a heterocyclic compound with a five-membered ring structure consisting of an ethyl group, a trifluoromethyl group, a pyrazole moiety, and a carboximidamide group. It is an important intermediate for the synthesis of many biologically active compounds, and has been used in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds related to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, have gained attention for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, particularly at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. Research highlights the importance of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Anticancer Applications
Pyrazoline derivatives, closely related to the core structure of this compound, have been studied extensively for their anticancer activities. These compounds are recognized for their potential to serve as frameworks for developing drug-like candidates displaying a broad range of medicinal properties. The structure-activity relationship (SAR) studies around pyrazoline derivatives offer insights into the development of lead compounds for various cancer targets (Ray et al., 2022).
Synthetic and Medicinal Aspects
The synthetic versatility of pyrazolo[1,5-a]pyrimidine scaffolds, akin to the core structure of interest, has been explored for its broad range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory effects. These scaffolds serve as a building block for drug-like candidates, emphasizing the scaffold's utility in medicinal chemistry (Cherukupalli et al., 2017).
Catalytic and Synthetic Applications
Recent studies have also highlighted the use of hybrid catalysts in synthesizing pyrazole derivatives, showing significant potential in medicinal and pharmaceutical industries. This research underscores the broad applicability and bioavailability of pyrazole scaffolds, promoting their use in developing lead molecules for various therapeutic applications (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c1-2-14-4(6(11)12)3-5(13-14)7(8,9)10/h3H,2H2,1H3,(H3,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETFULKYHRQVMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480696.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480700.png)










